molecular formula C13H19FN2 B2429547 1-ethyl-N-(2-fluorophenyl)piperidin-4-amine CAS No. 416868-42-3

1-ethyl-N-(2-fluorophenyl)piperidin-4-amine

Cat. No.: B2429547
CAS No.: 416868-42-3
M. Wt: 222.307
InChI Key: JXDKAPWBGLJUDX-UHFFFAOYSA-N
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Description

1-Ethyl-N-(2-fluorophenyl)piperidin-4-amine is a chemical compound with the molecular formula C13H19FN2. It is known for its unique structure, which includes a piperidine ring substituted with an ethyl group and a fluorophenyl group.

Preparation Methods

The synthesis of 1-ethyl-N-(2-fluorophenyl)piperidin-4-amine typically involves the reaction of 2-fluoroaniline with 1-ethylpiperidin-4-one under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired amine. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .

Chemical Reactions Analysis

1-Ethyl-N-(2-fluorophenyl)piperidin-4-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Ethyl-N-(2-fluorophenyl)piperidin-4-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential interactions with biological targets, including enzymes and receptors, making it valuable in biochemical research.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and psychiatric conditions.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-ethyl-N-(2-fluorophenyl)piperidin-4-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and selectivity are essential to understand its effects at the molecular level .

Comparison with Similar Compounds

1-Ethyl-N-(2-fluorophenyl)piperidin-4-amine can be compared with other piperidine derivatives, such as:

These comparisons highlight the uniqueness of this compound in terms of its chemical and biological properties.

Properties

IUPAC Name

1-ethyl-N-(2-fluorophenyl)piperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2/c1-2-16-9-7-11(8-10-16)15-13-6-4-3-5-12(13)14/h3-6,11,15H,2,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXDKAPWBGLJUDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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